![molecular formula C15H18N2O5S B2950963 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034386-30-4](/img/structure/B2950963.png)
3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
“3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound that has attracted considerable scientific interest due to its potential applications in various fields of research and industry. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C15H19N3O4S, and it has a molecular weight of 337.39.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
The mechanism of action of 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and tissues. This compound has been shown to modulate the activity of certain enzymes, ion channels, and receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione in lab experiments is its high potency and specificity. This compound can be used at low concentrations to achieve significant effects on biological systems. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione. These include:
1. Investigating the specific molecular targets of this compound in different biological systems.
2. Developing more efficient synthesis methods to obtain higher yields of this compound.
3. Studying the potential applications of this compound in drug development and therapy.
4. Exploring the effects of this compound on different cellular and physiological processes.
5. Developing new derivatives of this compound with improved properties and activity.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. This compound can be used to study the mechanisms of action of different biological processes and has potential applications in drug development and therapy. However, further research is needed to fully understand the molecular targets and effects of this compound on different biological systems.
Synthesis Methods
The synthesis of 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves the reaction of piperidine with benzylsulfonyl chloride and oxazolidine-2,4-dione in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Scientific Research Applications
3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has potential applications in scientific research as a tool to study the mechanisms of action of various biological processes. This compound can be used to investigate the effects of different molecules on cellular and molecular pathways.
properties
IUPAC Name |
3-(1-benzylsulfonylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-14-10-22-15(19)17(14)13-6-8-16(9-7-13)23(20,21)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKIGQKEAZXWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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